N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a tetrahydroquinoline moiety with a pyrrolidine group and a trimethylphenyl substituent. It is known for its role as a potassium channel blocker, particularly targeting the Kv1.5 channel, which is involved in cardiac function and arrhythmias.
This compound can be classified under the following categories:
The synthesis of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide typically involves an imino Diels-Alder reaction. This reaction is catalyzed by 4-nitrophthalic acid and utilizes aniline derivatives along with N-vinyl pyrrolidin-2-one as key starting materials.
The reaction proceeds through the formation of a cyclic intermediate which subsequently undergoes rearrangement to yield the desired product. The stereochemistry of the resulting compound is well-defined due to the controlled nature of the reaction conditions.
The molecular formula of this compound is C27H36N4O2 with a molecular weight of 448.611 g/mol. The structure consists of several key components:
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide can participate in various chemical reactions typical for amides and amines:
These reactions are generally facilitated under acidic or basic conditions depending on the desired outcome. For example, hydrolysis may require acidic conditions to promote cleavage of the amide bond.
The primary mechanism of action for this compound involves blocking the Kv1.5 potassium channel. By inhibiting this channel, it alters the cardiac action potential duration and refractory period, making it potentially useful in treating conditions like atrial fibrillation.
Studies have shown that compounds targeting Kv1.5 can significantly increase atrial refractory periods in animal models, indicating their therapeutic potential in managing arrhythmias.
Relevant data from suppliers indicate melting points and boiling points that vary based on purity and specific formulation .
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide has potential applications in:
This compound exemplifies how intricate organic structures can lead to significant biological effects and therapeutic applications in medicine.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: